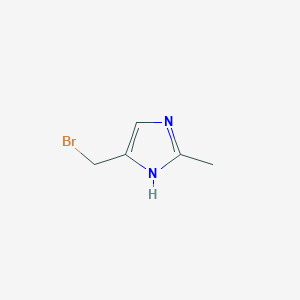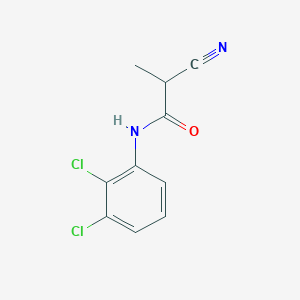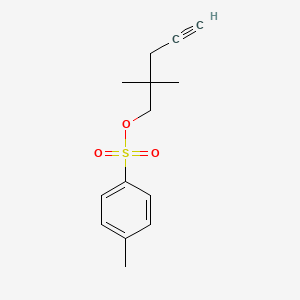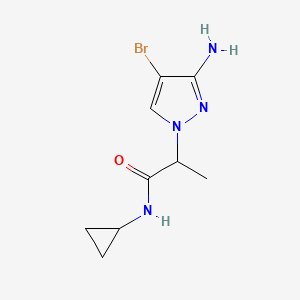
3,4-Dimethoxyphenylfluoranesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxyphenylfluoranesulfonate is an organic compound characterized by the presence of methoxy groups attached to a phenyl ring, along with a fluoranesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenylfluoranesulfonate typically involves the reaction of 3,4-dimethoxyphenol with fluoranesulfonic acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for temperature control and reagent addition ensures consistent product quality and yield. Additionally, the recycling of solvents and reagents can be implemented to reduce production costs and environmental impact.
化学反应分析
Types of Reactions
3,4-Dimethoxyphenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The fluoranesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
3,4-Dimethoxyphenylfluoranesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,4-Dimethoxyphenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenylsulfonate: Lacks the fluorane group but shares similar methoxy substitution.
3,4-Dimethoxybenzenesulfonate: Similar structure but with a benzene ring instead of a phenyl ring.
3,4-Dimethoxyphenylfluoranesulfonamide: Contains an amide group instead of a sulfonate group.
Uniqueness
3,4-Dimethoxyphenylfluoranesulfonate is unique due to the presence of both methoxy and fluoranesulfonate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C8H9FO5S |
|---|---|
分子量 |
236.22 g/mol |
IUPAC 名称 |
4-fluorosulfonyloxy-1,2-dimethoxybenzene |
InChI |
InChI=1S/C8H9FO5S/c1-12-7-4-3-6(5-8(7)13-2)14-15(9,10)11/h3-5H,1-2H3 |
InChI 键 |
RQNFAMKSWYOZSJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)OS(=O)(=O)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B13566211.png)


![1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)
![4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13566246.png)

![3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)




![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)


